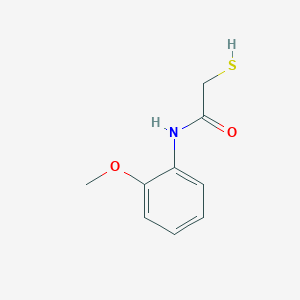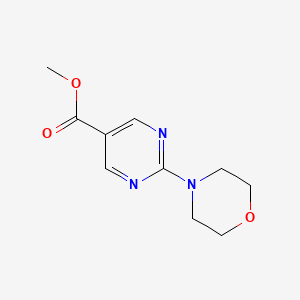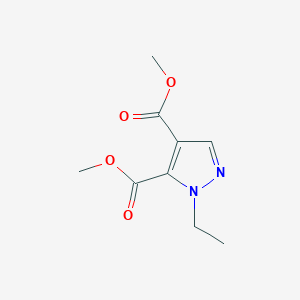
N-(2-Methoxyphenyl)-2-sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-2-sulfanylacetamide is an organic compound characterized by the presence of a methoxyphenyl group and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-2-sulfanylacetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then treated with a thiol reagent, such as thiourea, to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-2-sulfanylacetamide can be compared with other similar compounds, such as:
N-(2-Methoxyphenyl)-2-chloroacetamide: A precursor in its synthesis.
N-(2-Methoxyphenyl)-2-sulfonylacetamide: An oxidized derivative with different chemical properties.
N-(2-Methoxyphenyl)-2-thioacetamide: A structurally similar compound with a thioamide group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
17223-67-5 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-8-5-3-2-4-7(8)10-9(11)6-13/h2-5,13H,6H2,1H3,(H,10,11) |
InChI Key |
ZKOQGXVQKHYAKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-methylphenyl)-2-oxoethyl]-2-phenyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12222833.png)
![N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B12222834.png)
![2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12222835.png)
![5-[2-Oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12222837.png)
![3-(4-Fluoro-phenyl)-6-phenyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione](/img/structure/B12222838.png)

![4-[(5-Fluoropyrimidin-2-yl)oxy]-[1,3'-bipiperidine]-2'-one](/img/structure/B12222852.png)
![[4-(1-Methylpyrazol-4-yl)phenyl]methanamine;hydrochloride](/img/structure/B12222853.png)
![Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12222856.png)


![2-[5-(Oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12222866.png)
![2,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]propanamide](/img/structure/B12222873.png)
![3-Fluoro-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide](/img/structure/B12222879.png)
